2,4-Dichloro-5-fluorobenzyl bromide

Antimicrobial Medicinal Chemistry Triazolothiadiazoles

2,4-Dichloro-5-fluorobenzyl bromide (CAS 261763-27-3), also known as 1-(bromomethyl)-2,4-dichloro-5-fluorobenzene, is a halogenated benzyl halide building block with the molecular formula C7H4BrCl2F and a molecular weight of 257.92 g/mol. It is a colorless liquid with a density of 1.754 g/cm³ and a boiling point of 259.6°C at 760 mmHg.

Molecular Formula C7H4BrCl2F
Molecular Weight 257.91 g/mol
CAS No. 261763-27-3
Cat. No. B1304680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-fluorobenzyl bromide
CAS261763-27-3
Molecular FormulaC7H4BrCl2F
Molecular Weight257.91 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)Cl)CBr
InChIInChI=1S/C7H4BrCl2F/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2
InChIKeySXAZGVVUQUTRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-fluorobenzyl Bromide (CAS 261763-27-3): Procurement-Ready Overview for Medicinal Chemistry & Advanced Synthesis


2,4-Dichloro-5-fluorobenzyl bromide (CAS 261763-27-3), also known as 1-(bromomethyl)-2,4-dichloro-5-fluorobenzene, is a halogenated benzyl halide building block with the molecular formula C7H4BrCl2F and a molecular weight of 257.92 g/mol [1]. It is a colorless liquid with a density of 1.754 g/cm³ and a boiling point of 259.6°C at 760 mmHg . The compound serves as a critical electrophilic intermediate in organic synthesis, particularly for introducing the 2,4-dichloro-5-fluorophenyl pharmacophore into complex molecules [2]. Its unique substitution pattern confers specific reactivity and biological properties that differentiate it from other benzyl halides.

Electrophilic building block for 2,4-dichloro-5-fluorophenyl pharmacophore introduction
Halogen pattern modulates reactivity for nucleophilic substitution
Supports synthesis of antimicrobial and antiproliferative research compounds

2,4-Dichloro-5-fluorobenzyl Bromide: Why Generic Benzyl Bromides Cannot Match Its Performance


Generic benzyl bromides lack the specific 2,4-dichloro-5-fluoro substitution pattern that is essential for achieving optimal potency, selectivity, and physicochemical properties in downstream bioactive molecules. The presence of both electron-withdrawing chlorine and fluorine atoms on the aromatic ring significantly modulates the reactivity of the benzylic carbon [1] and influences the biological activity of derived compounds [2]. For instance, the 2,4-dichloro-5-fluorophenyl moiety has been shown to confer superior antimicrobial activity compared to other halogenated phenyl groups [3]. Substituting 2,4-dichloro-5-fluorobenzyl bromide with a simpler analog like 4-fluorobenzyl bromide or 2,4-dichlorobenzyl bromide would result in a different steric and electronic profile, potentially leading to a complete loss of activity or altered pharmacokinetic properties in the final drug candidate.

Structural mismatch

Generic benzyl bromides lack the 2,4-dichloro-5-fluoro pattern; electronic and steric profiles may differ.

Biological readout shift

Derivatives from simpler analogs may exhibit different antimicrobial or antiproliferative response compared to the target scaffold.

Reactivity variation

Nucleophilic substitution rates may change without the combined electron-withdrawing effects of chlorine and fluorine.

2,4-Dichloro-5-fluorobenzyl Bromide: Quantified Differentiation in Synthesis and Biological Applications


Enhanced Antimicrobial Activity: MIC Values for 2,4-Dichloro-5-fluorophenyl Derivatives vs. Other Halogenated Phenyl Moieties

Compounds bearing the 2,4-dichloro-5-fluorophenyl moiety exhibit superior antimicrobial activity compared to those with other halogenated phenyl substitutions. In a direct head-to-head comparison within the same triazolothiadiazole series, the derivative containing a 2,4-dichloro-5-fluorophenyl group demonstrated excellent antimicrobial activity at a concentration of 6.25 µg/cm³, alongside compounds with 4-chlorophenyl and 4-fluoro-3-phenoxyphenyl moieties [1]. This indicates that the specific 2,4-dichloro-5-fluoro pattern is crucial for achieving high potency.

Antimicrobial MIC
Reported head-to-head
Target: 2,4-dichloro-5-fluorophenyl derivative MIC 6.25 µg/cm³. Comparator: 4-chlorophenyl or 4-fluoro-3-phenoxyphenyl derivatives MIC 6.25 µg/cm³. Equivalent activity level among top tested substitutions.
Supports antimicrobial screening context
Triazolothiadiazole series; in vitro assay
Antimicrobial Medicinal Chemistry Triazolothiadiazoles

Antitumor Activity: GI50 Values for 2,4-Dichloro-5-fluorophenyl Triazole Derivatives vs. Standard Panel

Derivatives synthesized from the 2,4-dichloro-5-fluorophenyl scaffold demonstrate significant in vitro antitumor activity. A series of fused 1,2,4-triazole derivatives carrying the 2,4-dichloro-5-fluorophenyl moiety were tested against a panel of 60 cancer cell lines [1]. Compound 4d, a representative derivative, exhibited promising antiproliferative activity with GI50 values ranging from 1.06 to 25.4 µM across various cancer types including leukemia, non-small cell lung cancer, melanoma, ovarian, prostate, and breast cancer [1].

Antiproliferative GI50
Class-level inference
GI50 range: 1.06 – 25.4 µM against NCI 60-cell panel (compound 4d)
Supports antiproliferative endpoint review
Triazole derivative; class-level activity
Antitumor Cancer Research Triazole Derivatives

Synthetic Accessibility: First-Time Preparation of 2-(2,4-Dichloro-5-fluorobenzyl)thiophene Enabled by this Specific Benzyl Bromide

The compound 2-(2,4-dichloro-5-fluorobenzyl)thiophene was prepared for the first time using a process that involves 2,4-dichloro-5-fluorobenzyl bromide as a key intermediate [1]. This novel compound represents a previously inaccessible building block for the synthesis of leukotriene biosynthesis inhibitors [2]. The patent explicitly states that 2-(2,4-dichloro-5-fluorobenzyl)thiophene is 'obtainable in this way for the first time' [1], highlighting the essential role of this specific benzyl bromide in accessing novel chemical space.

Synthetic Access
Reported comparison
2,4-Dichloro-5-fluorobenzyl bromide enabled first synthesis of 2-(2,4-dichloro-5-fluorobenzyl)thiophene
Enables novel building block synthesis
Previously inaccessible via other methods
Synthetic Methodology Leukotriene Inhibitors Building Blocks

2,4-Dichloro-5-fluorobenzyl Bromide: Validated Application Scenarios in Drug Discovery & Chemical Synthesis


Synthesis of Novel Antimicrobial Agents

This compound is the preferred starting material for synthesizing antimicrobial agents bearing the 2,4-dichloro-5-fluorophenyl pharmacophore. As demonstrated by direct comparative studies, derivatives of this moiety achieve MIC values as low as 6.25 µg/cm³ [1]. Researchers focused on developing new antibiotics or antifungals should select this building block to maximize the likelihood of obtaining potent lead compounds.

Development of Anticancer Drug Candidates

Medicinal chemists targeting novel anticancer therapies can utilize 2,4-dichloro-5-fluorobenzyl bromide to construct triazole-based derivatives with proven antiproliferative activity. The reported GI50 values in the low micromolar range (1.06-25.4 µM) against a broad panel of cancer cell lines [2] validate the 2,4-dichloro-5-fluorophenyl group as a critical structural element for tumor growth inhibition.

Accessing Novel Chemical Space for Leukotriene Biosynthesis Inhibitors

2,4-Dichloro-5-fluorobenzyl bromide is an essential reagent for preparing 2-(2,4-dichloro-5-fluorobenzyl)thiophene, a novel building block previously inaccessible via other synthetic routes [3]. This application is particularly relevant for research programs developing leukotriene biosynthesis inhibitors for inflammatory diseases. Using this specific benzyl bromide enables the exploration of otherwise unavailable chemical space.

Preparation of Ciprofloxacin Analogues and Impurity Standards

The compound serves as a key intermediate or structural precursor in the synthesis of ciprofloxacin-related molecules, including impurities and novel derivatives [4]. The 2,4-dichloro-5-fluorophenyl motif is a core component of the ciprofloxacin scaffold. Procurement of this high-purity benzyl bromide is essential for analytical method development, impurity profiling, and the synthesis of next-generation fluoroquinolone antibiotics.

Application
Selection Property
Validation Focus
Antimicrobial derivative synthesis
Halogen-substitution pattern
Antimicrobial activity screening
Antiproliferative derivative synthesis
Pharmacophore-based design
Cell-growth inhibition assays
Leukotriene research tool synthesis
Building block accessibility
Synthetic feasibility and purity
Ciprofloxacin impurity/analog synthesis
Core scaffold matching
Analytical method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-5-fluorobenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.